molecular formula C7H10BrN3O2S B1522569 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 1083326-15-1

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B1522569
Key on ui cas rn: 1083326-15-1
M. Wt: 280.14 g/mol
InChI Key: JKRUBMPUAXWOCZ-UHFFFAOYSA-N
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Patent
US08633187B2

Procedure details

To a cold (0 C) suspension of 2-amino-5-bromo-3-pyridinesulfonyl chloride (92.1 mmol) in dry 1,4-dioxane (92 mL) was added pyridine (101.3 mmol) followed by a 2M solution of dimethylamine in THF (101.3 mmol). The reaction was allowed to warm to rt for 2 h, heated to 50 C for 1 h, then cooled to rt. After standing for 2 h, the precipitate was collected by filtration and rinsed with a minimal amount of cold water. Drying the precipitate to constant weight under high vacuum provided 14.1 g (55%) of the title compound as a white solid. MS (ES)+m/e 279.8, 282.0 [M+H]+.
Quantity
92.1 mmol
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
101.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
101.3 mmol
Type
reactant
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([S:8](Cl)(=[O:10])=[O:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1.[N:13]1[CH:18]=CC=C[CH:14]=1.CNC.C1COCC1>O1CCOCC1>[NH2:1][C:2]1[C:7]([S:8]([N:13]([CH3:18])[CH3:14])(=[O:10])=[O:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
92.1 mmol
Type
reactant
Smiles
NC1=NC=C(C=C1S(=O)(=O)Cl)Br
Name
Quantity
92 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
101.3 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Five
Name
Quantity
101.3 mmol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 50 C for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with a minimal amount of cold water
CUSTOM
Type
CUSTOM
Details
Drying the precipitate to constant weight under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)N(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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